molecular formula C11H12INO3S B2831004 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide CAS No. 620590-28-5

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide

Cat. No.: B2831004
CAS No.: 620590-28-5
M. Wt: 365.19
InChI Key: VLQBADJETWKROS-UHFFFAOYSA-N
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Description

“N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” is a chemical compound that likely contains a dioxothiolane ring (a five-membered cyclic compound with three carbon atoms, one oxygen atom, and one sulfur atom), an iodine atom attached to a benzene ring, and an amide group. The exact properties and applications of this compound would depend on its specific structure and the positions of these groups .


Molecular Structure Analysis

The molecular structure of “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would likely include a dioxothiolane ring, a benzene ring with an iodine atom, and an amide group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions involving “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would depend on its specific structure. Similar compounds often react with amines and carbon disulfide in the presence of a strong base .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would depend on its specific structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Chemodivergent Annulations

Rhodium(III)-Catalyzed Annulations : N-methoxybenzamides, including compounds with similar functional groups to N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide, have been utilized in chemodivergent annulations via Rh(III)-catalyzed C-H activation. Sulfoxonium ylides act as carbene precursors in these reactions, facilitated under acid-controlled conditions to promote chemodivergent cyclizations, illustrating the compound's utility in creating complex molecular architectures (Xu et al., 2018).

Imaging and Diagnostics

SPECT Imaging of CNS D-2 Dopamine Receptors : While not directly related to N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide, iodobenzamide (IBZM) derivatives have been applied in SPECT imaging to study CNS D-2 dopamine receptors in humans. This indicates the potential for structurally related compounds to serve as imaging agents for neurological studies (Kung et al., 1990).

Therapeutic Research

Sigma Receptor Scintigraphy : N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a compound similar to N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide, has been explored for its potential to visualize primary breast tumors in vivo. The tumor accumulation of benzamides is based on preferential binding to sigma receptors overexpressed on breast cancer cells, suggesting avenues for cancer diagnostics and therapy (Caveliers et al., 2002).

Biosensors and Analytical Chemistry

Highly Sensitive Biosensors : Research into N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrodes for the electrocatalytic determination of biomolecules like glutathione suggests potential applications of N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide in the development of novel biosensors. This could pave the way for its use in analytical chemistry, particularly in the sensitive detection of various analytes (Karimi-Maleh et al., 2014).

Synthesis and Material Science

Organometallics and Catalysis : The platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrates the versatility of benzamide derivatives in catalysis. This provides a glimpse into how N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide could be applied in synthetic chemistry and material science for the development of new catalytic processes and materials (Wang and Widenhoefer, 2004).

Mechanism of Action

The mechanism of action of “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would depend on its specific structure and application. For example, if it were used as a pesticide or drug, its mechanism of action would involve interacting with biological systems in a specific way .

Safety and Hazards

The safety and hazards associated with “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQBADJETWKROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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